molecular formula C25H22FN3O2 B2562235 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 847379-84-4

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2562235
CAS RN: 847379-84-4
M. Wt: 415.468
InChI Key: YIRHCVJUFIQXHC-UHFFFAOYSA-N
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Description

The compound “4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a benzene ring with a fluorobenzyl substituent. The molecule also contains a pyrrolidin-2-one group, which is a type of gamma-lactam, a subclass of lactams .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring fused to a benzene ring with a fluorobenzyl substituent, and a pyrrolidin-2-one group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzimidazole and pyrrolidin-2-one groups, as well as the fluorobenzyl substituent . For example, the benzimidazole group might undergo electrophilic substitution reactions, while the pyrrolidin-2-one group might participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidin-2-one groups might confer basicity, while the fluorobenzyl substituent might influence its lipophilicity .

Scientific Research Applications

Pharmacological Research Applications

Compounds with structural similarities have been investigated for their pharmacological properties, particularly as receptor antagonists. For example, the preclinical pharmacology of CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, was studied to develop a translational approach for dose selection in clinical trials for major depressive disorder. This research indicates the potential application of similar compounds in the development of therapeutic agents targeting specific neural receptors [R. Garner et al., 2015].

Imaging and Diagnostic Applications

Compounds structurally related to the one have been used in imaging studies to investigate their binding to specific receptors in the brain. For example, research on [(18)F]p-MPPF demonstrated its utility for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers, suggesting potential applications of similar compounds in diagnostic imaging and the study of neurotransmitter systems [J. Passchier et al., 2000].

Environmental and Safety Assessments

Research on the environmental presence and safety of chemically related compounds includes studies on their metabolism, disposition, and potential toxicological effects. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, after oral administration to humans, provides insight into the metabolic pathways and excretion of drug-related material, highlighting the importance of understanding the pharmacokinetics of new compounds for safety assessments [C. Renzulli et al., 2011].

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly if it has biological activity. This could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its properties for specific applications .

properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRHCVJUFIQXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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